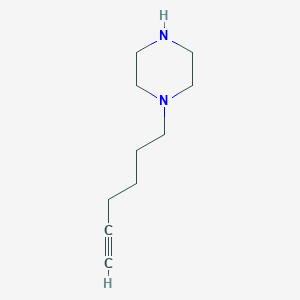
1-(5-Hexyn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hexyn-1-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hexyn-1-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hexyn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(5-Hexyn-1-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Hexyn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine
Comparison: 1-(5-Hexyn-1-yl)piperazine is unique due to the presence of the hexynyl group, which imparts distinct chemical properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-hex-5-ynylpiperazine |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-8-12-9-6-11-7-10-12/h1,11H,3-10H2 |
InChI Key |
ZIBMVPCKRPPMDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


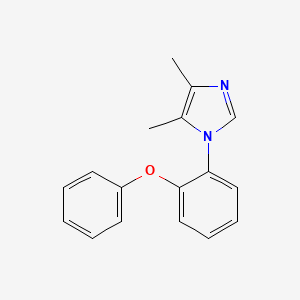
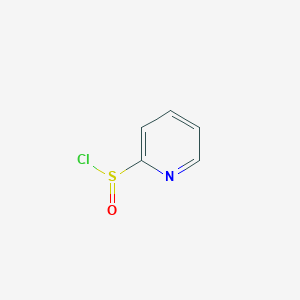
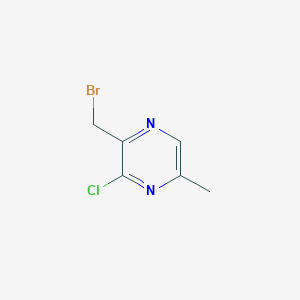
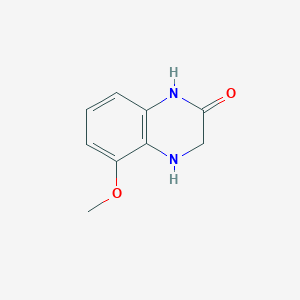
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
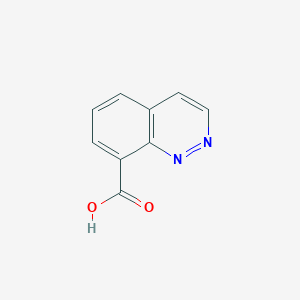
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)

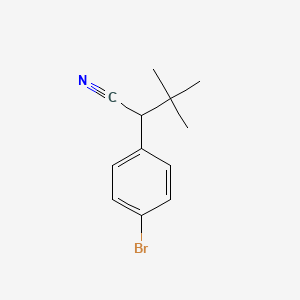

![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
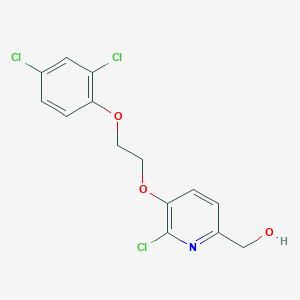
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
